molecular formula C8H7BrN2O3 B1370843 3-Bromo-N-methyl-5-nitrobenzamide CAS No. 90050-52-5

3-Bromo-N-methyl-5-nitrobenzamide

Cat. No. B1370843
CAS RN: 90050-52-5
M. Wt: 259.06 g/mol
InChI Key: HDFRUPQKYIBRNL-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-5-nitrobenzamide is a chemical compound with the molecular formula C8H7BrN2O3 . It has a molecular weight of 259.06 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Bromo-N-methyl-5-nitrobenzamide can be achieved from 3-bromo-5-nitrobenzoic acid . The benzoic acid is suspended in dichloromethane and treated with oxalyl chloride and a few drops of N,N-dimethylformamide . After 2 hours, the mixture is concentrated to give an oil, which is dissolved in tetrahydrofuran and added dropwise to a stirred solution of methylamine in tetrahydrofuran . After stirring overnight, the mixture is treated with water, ethyl acetate, and 0.2 N aqueous hydrochloric acid . The organic phase is then washed with 0.2 N aqueous hydrochloric acid, then with saturated aqueous sulfate and concentrated under vacuum to provide a yellow solid .


Molecular Structure Analysis

The InChI code for 3-Bromo-N-methyl-5-nitrobenzamide is 1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-N-methyl-5-nitrobenzamide is a solid substance . It has a molecular weight of 259.06 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Chemical Compounds

Crystal Engineering

3-Bromo-N-methyl-5-nitrobenzamide contributes to crystal engineering research. It is used in the study of molecular tapes, mediated via hydrogen bonds and halogen bonds, which are essential in designing crystal structures for various applications (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Spectroscopic Analysis and Drug Design

This compound is involved in the spectroscopic analysis and design of drugs. It is used in the study of vibrational spectra and molecular docking, which are crucial for understanding the reactive nature of compounds and their potential as antibacterial drugs (A. Dwivedi, Abhishek Kumar, 2019).

Antimycobacterial Activity

Research has shown that derivatives of 3-Bromo-N-methyl-5-nitrobenzamide exhibit considerable in vitro antitubercular activity, suggesting its potential use in developing treatments for tuberculosis (Hongjiang Wang, Kai Lv, Xiaoning Li, et al., 2019).

Safety And Hazards

The safety information for 3-Bromo-N-methyl-5-nitrobenzamide indicates that it is an irritant . The compound has hazard statements H319, H315, and H335 . These statements indicate that the compound causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFRUPQKYIBRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623914
Record name 3-Bromo-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methyl-5-nitrobenzamide

CAS RN

90050-52-5
Record name 3-Bromo-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-N-methyl-5-nitrobenzamide
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Synthesis routes and methods I

Procedure details

A suspension of 3-bromo-5-nitrobenzoic acid (7.10 g, 28.9 mmol) in dichloromethane (50 mL) was treated with oxalyl chloride (5.04 mL, 57.7 mmol) and a few drops of N,N-dimethylformamide, producing gas evolution. After 2 hours, the mixture was concentrated to give an oil, which was dissolved in tetrahydrofuran and added dropwise to a stirred solution of methylamine in tetrahydrofuran (2.0 M, 28.9 mL, 57.7 mmol) at 0° C. After stirring overnight, the mixture was treated with water, ethyl acetate and 0.2 N aqueous hydrochloric acid. The layers were separated after mixing, and the organic phase was washed with 0.2 N aqueous hydrochloric acid, then with saturated aqueous sulfate and concentrated under vacuum to provide a yellow solid (7.0 g, 94%). 1H NMR (300 MHz, DMSO-d6) δ9.92 (m, 1H), 8.64 (s, 1H), 8.53 (s, 1H), 8.43 (s, 1H), 2.81 (d, J=7 Hz, 3H).
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94%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-nitrobenzoic acid (17.7 g) and oxalyl chloride (2 equiv.) in 250 mL of anhydrous CH2Cl2 was added a few drops of DMF, and the mixture was stirred for 2 hrs at room temperature. It was concentrated in vacuo, then reconcentrated in vacuo twice from 400 mL of toluene to remove excess oxalyl chloride. The residue was dissolved in 100 mL of anhydrous THF. In a separated flask methylamine (3 equiv.) was dissolved in 100 ml of anhydrous THF and cooled to 0° C. Then the acid chloride solution was added dropwise, causing a white solid to precipitate. The mixture was allowed to stir at room temperature for 16 hrs, and the solids were removed by filtration. The filtrate was concentrated in vacuo to provide a white solid, which was triturated with diethyl ether, collected by filtration to yield 3-bromo-N-methyl-5-nitrobenzamide. NMR (300 MHz, DMSO-d6) δ 9.92 (m, 1H), 8.64 (s, 1H), 8.53 (s, 1H), 8.43 (s, 1H), 2.81 (d, 3H, J=7 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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